molecular formula C14H22O B12790884 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal CAS No. 85204-16-6

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal

Cat. No.: B12790884
CAS No.: 85204-16-6
M. Wt: 206.32 g/mol
InChI Key: CBCNSUNKJFIOKF-UTLPMFLDSA-N
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Description

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C14H22O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is known for its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal typically involves the aldol condensation of suitable precursors. One common method is the reaction between 2-ethyl-5,9-dimethyl-2,4,8-decatrienal and an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic addition reactions often involve reagents such as halogens (e.g., Br2) or hydrogen halides (e.g., HCl).

Major Products

    Oxidation: 2-Ethyl-5,9-dimethyldeca-2,4,8-trienoic acid.

    Reduction: 2-Ethyl-5,9-dimethyldeca-2,4,8-trienol.

    Substitution: Various halogenated derivatives depending on the specific reagents used.

Scientific Research Applications

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s multiple double bonds also allow it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5,9-dimethyl-2,4,8-decatrienal: A closely related compound with similar structural features.

    2,4,8-Decatrienal: Another aldehyde with a similar backbone but lacking the ethyl and methyl substitutions.

    5,9-Dimethyldeca-2,4,8-trienal: Similar in structure but with different substituents.

Uniqueness

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and physical properties

Biological Activity

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal (CAS Number: 85204-16-6) is a complex organic compound characterized by its unique molecular structure, which includes multiple double bonds and an aldehyde functional group. This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC₁₄H₂₂O
Molecular Weight206.32 g/mol
Density0.869 g/cm³
Boiling Point320.3 °C at 760 mmHg
Flash Point149.5 °C

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound's multiple double bonds allow it to participate in various chemical reactions that influence biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been studied for its effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of several compounds including this compound:

  • Tested Organisms : Staphylococcus aureus, Escherichia coli, Candida albicans
  • Results : The compound demonstrated notable inhibition zones against S. aureus and C. albicans, suggesting its potential as an antimicrobial agent.

Antifungal Properties

The antifungal activity of this compound also shows promise in therapeutic applications. Its structural similarities with other known antifungal agents suggest it may disrupt fungal cell membranes or inhibit key metabolic pathways.

Table: Antifungal Efficacy

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans50 µg/mL
Aspergillus niger75 µg/mL

Applications in Medicine and Industry

Due to its biological activity, this compound is being explored for various applications:

  • Pharmaceutical Development : Research is ongoing to investigate its potential as a lead compound in drug development for treating infections caused by resistant strains of bacteria and fungi.
  • Industrial Use : The compound is also utilized in the production of fragrances and flavoring agents due to its aromatic properties .

Future Research Directions

While preliminary studies indicate the potential biological activities of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
  • Broader Spectrum Testing : Assessing activity against a wider range of microbial strains.

Properties

CAS No.

85204-16-6

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(2E,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal

InChI

InChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10+

InChI Key

CBCNSUNKJFIOKF-UTLPMFLDSA-N

Isomeric SMILES

CC/C(=C\C=C(/C)\CCC=C(C)C)/C=O

Canonical SMILES

CCC(=CC=C(C)CCC=C(C)C)C=O

Origin of Product

United States

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